2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of imidazolidinyl and triazolyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the imidazolidinyl ring through the reaction of appropriate amines with carbonyl compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions are common, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share structural similarities and exhibit similar biological activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole are structurally related and used in similar therapeutic contexts.
Uniqueness
2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE is unique due to its specific combination of imidazolidinyl and triazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H19ClN6O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H19ClN6O3/c22-17-4-2-1-3-15(17)11-28-20(30)18(26-21(28)31)9-19(29)25-16-7-5-14(6-8-16)10-27-13-23-12-24-27/h1-8,12-13,18H,9-11H2,(H,25,29)(H,26,31) |
InChI Key |
VSEAPMNXFQDGQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)Cl |
Origin of Product |
United States |
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